molecular formula C7H3ClF5N B6355791 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline, 98% CAS No. 914635-28-2

6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline, 98%

Cat. No. B6355791
CAS RN: 914635-28-2
M. Wt: 231.55 g/mol
InChI Key: SBXZMNBNIFKFNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic trifluoromethoxylation of alkyl halides . Chlorine/fluorine exchange using trichloromethylpyridine has also been reported .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4F5N/c8-4-2-1-3 (7 (10,11)12)6 (13)5 (4)9/h1-2H,13H2 . This indicates the presence of a nitrogen atom, five fluorine atoms, a chlorine atom, and several carbon and hydrogen atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Structural Properties

The chemical reactivity and structural properties of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline make it a valuable compound in the synthesis of novel materials and intermediates. For example, its involvement in the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction with chloral and subsequent treatment with thioglycolic acid showcases its role in producing compounds with potential for material science and chemistry applications (Issac & Tierney, 1996).

Environmental Applications

The fluorinated structure of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline is analogous to per- and polyfluoroalkyl substances (PFASs), which are of significant concern due to their environmental persistence and potential health risks. Research into fluorinated alternatives and their environmental fate, including the study of novel fluorinated compounds, provides insights into potential less harmful substitutes for PFASs. This context includes the investigation of hexafluoropropylene oxide dimer (HFPO-DA) and related compounds as dominant perfluorinated pollutants, suggesting the importance of understanding the environmental behavior of structurally related fluorinated anilines (Wang et al., 2019).

Organic Synthesis and Drug Design

In the realm of organic synthesis and drug design, the unique properties conferred by the trifluoromethyl group in 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline are invaluable. The trifluoromethyl group is known to significantly affect the pharmacokinetic and pharmacodynamic properties of compounds, making this chemical a critical building block in the development of new pharmaceuticals. Its utility in enhancing the activity and stability of drugs is exemplified in the strategic placement of the trifluoromethyl substituent in antitubercular agents, demonstrating its potential to improve potency and drug-like properties (Thomas, 1969).

Safety and Hazards

This compound is considered dangerous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-chloro-2,3-difluoro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5N/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXZMNBNIFKFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)N)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654242
Record name 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914635-28-2
Record name 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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